6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a dimethoxyphenyl group, a piperidinyl group, and a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, often using piperidine as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure with a pyrimidine core instead of pyridazine.
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure with a pyrazine core instead of pyridazine.
Uniqueness
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21N5O2/c1-24-12-6-8-16(25-2)13(11-12)14-7-9-17-20-21-18(23(17)22-14)15-5-3-4-10-19-15/h6-9,11,15,19H,3-5,10H2,1-2H3 |
InChI Key |
FFAMZGZZRUMKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3C4CCCCN4)C=C2 |
Origin of Product |
United States |
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